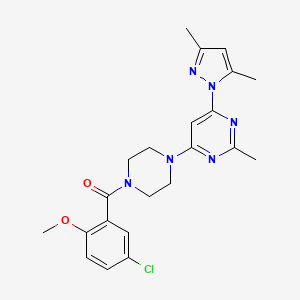

(5-chloro-2-methoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Description

The compound (5-chloro-2-methoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a structurally complex molecule featuring a piperazine core linked to a substituted pyrimidine ring and a 5-chloro-2-methoxyphenyl methanone group. Its design integrates pharmacophoric elements common in medicinal chemistry:

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25ClN6O2/c1-14-11-15(2)29(26-14)21-13-20(24-16(3)25-21)27-7-9-28(10-8-27)22(30)18-12-17(23)5-6-19(18)31-4/h5-6,11-13H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWIHBQGFMMKFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=C(C=CC(=C4)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-chloro-2-methoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone exhibits significant biological activity, particularly in the fields of anti-tubercular and anticancer research. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro-substituted methoxyphenyl group, a piperazine moiety, and a pyrazole-pyrimidine derivative. Its molecular formula is C₂₃H₃₃ClN₄O, with a molecular weight of 408.01 g/mol.

1. Anti-Tubercular Activity

Recent studies have evaluated the anti-tubercular potential of various derivatives related to this compound. For instance, a series of substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis H37Ra. Among these derivatives, several compounds exhibited potent activity with IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects on bacterial growth .

Table 1: Anti-Tubercular Activity of Related Compounds

| Compound | IC50 (μM) | IC90 (μM) | Remarks |

|---|---|---|---|

| Compound 6a | 1.35 | 3.73 | Significant activity |

| Compound 6e | 2.18 | 40.32 | Moderate activity |

| Compound 7e | 2.00 | - | Effective against resistant strains |

2. Anticancer Activity

The compound also shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines such as HeLa and A549. For example, derivatives of imidazole fused with pyrazole showed IC50 values ranging from 80 to 200 nM against multiple cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 100 | Induces apoptosis |

| Compound B | A549 | 200 | Tubulin polymerization inhibitor |

| Compound C | MDA-MB-231 | 150 | Inhibits cell cycle progression |

Case Study: Synthesis and Evaluation of Derivatives

A study conducted by researchers synthesized several derivatives based on the core structure of the compound . These derivatives were evaluated for their biological activities using standard assays for both anti-tubercular and anticancer properties. The most promising candidates displayed low cytotoxicity against normal human cells while maintaining high efficacy against targeted pathogens and cancer cells .

Case Study: Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions of the compound with specific biological targets. These studies revealed that the compound binds effectively to enzymes involved in the metabolic pathways of Mycobacterium tuberculosis, suggesting a mechanism for its anti-tubercular activity.

Comparison with Similar Compounds

Piperazine-Linked Analogues

- Compound w3 () shares the piperazine-pyrimidine scaffold but replaces the pyrazole with a triazole group. Triazoles are known for metabolic stability, whereas pyrazoles (as in the target compound) may offer improved π-π stacking in hydrophobic binding pockets .

- Thiophen-2-yl piperazine methanone () highlights the role of aromatic heterocycles (thiophene vs. pyrimidine) in modulating electronic properties. The trifluoromethyl group in this compound enhances lipophilicity, contrasting with the target’s chloro-methoxy balance .

Pyrazole-Containing Analogues

- Compound 22 () demonstrates that 4-chlorophenyldiazenyl substituents on pyrazoles correlate with strong antibacterial activity (MIC ≤ 1 µg/mL against S. aureus and E. coli). The target’s 5-chloro-2-methoxyphenyl group may similarly enhance membrane penetration .

- Pyrimidinone derivatives () with pyrazole substituents exhibit antitumor activity, suggesting that the target’s pyrimidine-pyrazole hybrid could synergize DNA-intercalation and kinase-inhibitory effects .

Substituent Effects on Bioactivity

- Chloro vs.

- 3,5-Dimethylpyrazole : This substituent likely increases metabolic stability compared to unsubstituted pyrazoles (e.g., ’s dihydropyrazol-1-yl derivatives), which are prone to oxidation .

Pharmacokinetic Considerations

- The piperazine linker in the target compound may improve blood-brain barrier penetration compared to non-piperazine analogues (e.g., ’s ethanone derivatives) .

- The pyrimidine ring’s methyl group could reduce hepatic clearance relative to bulkier substituents (e.g., trifluoromethyl in ’s compound 21) .

Research Implications

The structural uniqueness of (5-chloro-2-methoxyphenyl)(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone positions it as a promising candidate for:

- Antimicrobial applications : Building on the efficacy of chlorinated pyrazoles ().

- Kinase inhibition : Leveraging pyrimidine-triazole synergies observed in compound w3 ().

- Antitumor activity: Aligning with pyrimidinone derivatives’ DNA-intercalation mechanisms ().

Further empirical studies on solubility, receptor affinity, and in vivo efficacy are critical to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.